molecular formula C18H22N2O2 B3174766 N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide CAS No. 954261-70-2

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide

Cat. No.: B3174766
CAS No.: 954261-70-2
M. Wt: 298.4 g/mol
InChI Key: WCGLXMTYPUEAQG-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a phenoxy group substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amination Reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under suitable conditions to introduce the aminophenyl group.

    Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: For the reduction of the nitro group to an amino group.

    Solvent Extraction: To purify the intermediate and final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide can be compared with other similar compounds, such as:

    N-(4-Aminophenyl)-2-(2-methylphenoxy)-acetamide: Lacks the isopropyl group, which may affect its chemical and biological properties.

    N-(4-Aminophenyl)-2-(2-isopropylphenoxy)-acetamide: Lacks the methyl group, which may influence its reactivity and applications.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGLXMTYPUEAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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